molecular formula C9H24Sn2 B14478176 (Propane-1,1-diyl)bis(trimethylstannane) CAS No. 71000-62-9

(Propane-1,1-diyl)bis(trimethylstannane)

Cat. No.: B14478176
CAS No.: 71000-62-9
M. Wt: 369.71 g/mol
InChI Key: TXRKJNXMPYMSJR-UHFFFAOYSA-N
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Description

(Propane-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,1-diyl)bis(trimethylstannane) typically involves the reaction of propane-1,1-diyl dihalides with trimethylstannane reagents. One common method is the reaction of propane-1,1-diyl dibromide with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of (Propane-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (Propane-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Propane-1,1-diyl)bis(trimethylstannane) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Propane-1,1-diyl)bis(trimethylstannane) involves its ability to form stable organotin intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is largely influenced by the electronic properties of the trimethylstannane groups and the propane backbone .

Comparison with Similar Compounds

  • (Propane-1,2-diyl)bis(trimethylstannane)
  • (Butane-1,1-diyl)bis(trimethylstannane)
  • (Ethane-1,1-diyl)bis(trimethylstannane)

Comparison: (Propane-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, (Propane-1,2-diyl)bis(trimethylstannane) has a different spatial arrangement, affecting its reactivity in coupling reactions. Similarly, (Butane-1,1-diyl)bis(trimethylstannane) and (Ethane-1,1-diyl)bis(trimethylstannane) have varying chain lengths, influencing their chemical behavior and applications .

Properties

CAS No.

71000-62-9

Molecular Formula

C9H24Sn2

Molecular Weight

369.71 g/mol

IUPAC Name

trimethyl(1-trimethylstannylpropyl)stannane

InChI

InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1H,3H2,2H3;6*1H3;;

InChI Key

TXRKJNXMPYMSJR-UHFFFAOYSA-N

Canonical SMILES

CCC([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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